



# Application Notes and Protocols for Pevisone in 3D Skin Equivalent Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Pevisone**® is a topical cream combining the antifungal agent econazole nitrate and the corticosteroid triamcinolone acetonide. This combination is effective for treating cutaneous mycoses with a prominent inflammatory component.[1] The use of three-dimensional (3D) skin equivalent models offers a physiologically relevant, in vitro platform for preclinical evaluation of such topical formulations, reducing the reliance on animal testing.[2][3] These models, consisting of differentiated human keratinocytes and fibroblasts, mimic the structure and barrier function of human skin, making them ideal for assessing the efficacy and safety of topical drugs.[4][5]

This document provides detailed application notes and experimental protocols for evaluating the antifungal and anti-inflammatory properties of **Pevisone** in 3D skin equivalent models.

## **Key Applications**

- Antifungal Efficacy Assessment: Evaluating the ability of **Pevisone** to inhibit the growth of pathogenic fungi, such as Candida albicans, in a 3D skin model.
- Anti-inflammatory Activity Screening: Quantifying the reduction of pro-inflammatory mediators in response to **Pevisone** treatment in an inflamed 3D skin model.



- Cytotoxicity and Skin Irritation Potential: Determining the safety profile of **Pevisone** by assessing its impact on the viability of cells within the 3D skin construct.
- Mechanism of Action Studies: Investigating the cellular and molecular pathways modulated by **Pevisone** in a human-like skin environment.

# Experimental Protocols General Culture and Maintenance of 3D Skin Equivalents

Commercially available or in-house developed full-thickness 3D skin models (containing both epidermal and dermal layers) should be used.[4]

- Initial Culture: Upon receipt, equilibrate the 3D skin models in the provided or recommended culture medium for 24 hours at 37°C and 5% CO<sub>2</sub>.
- Media Changes: Change the culture medium every 2-3 days, ensuring to handle the inserts with sterile forceps to avoid contamination.

## **Antifungal Efficacy Study (Fungal Infection Model)**

This protocol outlines the procedure to assess the antifungal activity of **Pevisone** against a fungal infection in a 3D skin model.

- Fungal Preparation: Culture Candida albicans (or another relevant fungal species) in an appropriate broth overnight. Centrifuge the culture, wash the fungal cells with sterile phosphate-buffered saline (PBS), and resuspend to a concentration of 1 x 10<sup>6</sup> cells/mL.
- Infection of 3D Skin Model: Topically apply 10-20 μL of the fungal suspension onto the surface of the 3D skin models. Incubate for 24 hours to allow for infection establishment.
- Topical Application of Pevisone:
  - Gently spread a thin layer (approximately 10-20 mg) of **Pevisone** cream onto the surface
    of the infected 3D skin models.
  - Include a vehicle control (cream base without active ingredients) and an untreated infected control.



- Incubation: Incubate the treated and control models for 24-48 hours.
- Endpoint Analysis:
  - Fungal Viability (MTT Assay): Transfer the epidermal layer to a new plate containing MTT solution (0.5 mg/mL in culture medium) and incubate for 3-4 hours. Extract the formazan product with isopropanol and measure the absorbance at 570 nm. A reduction in absorbance indicates decreased fungal viability.
  - Histology: Fix the models in 10% neutral buffered formalin, embed in paraffin, and section.
     Stain with Periodic acid-Schiff (PAS) to visualize fungal elements within the skin layers.

### **Anti-inflammatory Efficacy Study**

This protocol describes how to evaluate the anti-inflammatory effects of **Pevisone**.

- Induction of Inflammation:
  - $\circ$  Treat the 3D skin models with a pro-inflammatory stimulus. A common method is to add lipopolysaccharide (LPS) (1  $\mu$ g/mL) or a cytokine cocktail (e.g., TNF- $\alpha$  and IL-1 $\beta$ ) to the culture medium for 24 hours.
- Topical Application of Pevisone:
  - Apply Pevisone cream topically as described in the antifungal protocol.
  - Include a vehicle control and an untreated inflamed control.
- · Incubation: Incubate for 24 hours.
- Endpoint Analysis:
  - Cytokine Analysis (ELISA): Collect the culture medium from each well. Use commercially available ELISA kits to quantify the concentration of pro-inflammatory cytokines such as IL-1α, IL-6, IL-8, and TNF-α.[6][7]
  - Gene Expression Analysis (qPCR): Isolate RNA from the 3D skin models. Perform reverse transcription and quantitative PCR to analyze the expression of genes encoding for pro-



inflammatory cytokines and other inflammatory markers.

### **Cytotoxicity Assessment (MTT Assay)**

This protocol is for assessing the potential cytotoxicity of **Pevisone**.[8][9][10]

- Topical Application: Apply different concentrations of **Pevisone** cream to the surface of non-inflamed, non-infected 3D skin models.
- · Incubation: Incubate for 24 hours.
- MTT Assay: Perform the MTT assay as described in the antifungal protocol to determine the
  percentage of viable cells compared to an untreated control. A significant decrease in
  viability indicates cytotoxicity.

#### **Data Presentation**

Table 1: Antifungal Efficacy of **Pevisone** in a C. albicans-Infected 3D Skin Model

| Treatment Group  | Fungal Viability (% of Infected Control) |
|------------------|------------------------------------------|
| Infected Control | 100 ± 8.5                                |
| Vehicle Control  | 95 ± 7.2                                 |
| Pevisone         | 25 ± 4.1*                                |

<sup>\*</sup>p < 0.05 compared to Infected Control

Table 2: Anti-inflammatory Effect of **Pevisone** on Cytokine Release in LPS-Stimulated 3D Skin Models



| Treatment Group        | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
|------------------------|--------------|--------------|---------------|
| Untreated Control      | 50 ± 10      | 150 ± 25     | 30 ± 8        |
| LPS-Stimulated Control | 800 ± 65     | 1200 ± 90    | 500 ± 45      |
| Vehicle + LPS          | 780 ± 58     | 1150 ± 85    | 480 ± 40      |
| Pevisone + LPS         | 250 ± 30     | 400 ± 35     | 150 ± 20*     |

<sup>\*</sup>p < 0.05 compared to LPS-Stimulated Control

Table 3: Cytotoxicity of Pevisone in 3D Skin Models

| Treatment Group              | Cell Viability (% of Untreated Control) |
|------------------------------|-----------------------------------------|
| Untreated Control            | 100 ± 5.0                               |
| Vehicle Control              | 98 ± 4.5                                |
| Pevisone (1x concentration)  | 95 ± 6.2                                |
| Pevisone (10x concentration) | 80 ± 7.8*                               |

<sup>\*</sup>p < 0.05 compared to Untreated Control

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **Pevisone** in 3D skin models.





Click to download full resolution via product page

Caption: Anti-inflammatory signaling pathway of Triamcinolone Acetonide.





Click to download full resolution via product page

Caption: Antifungal mechanism of action of Econazole Nitrate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Formulation Development, In Vitro and In Vivo Evaluation of Topical Hydrogel Formulation of Econazole Nitrate-Loaded β-Cyclodextrin Nanosponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]







- 3. preprints.org [preprints.org]
- 4. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of pathological skin models: from conventional techniques to 3D bioprinting [frontiersin.org]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Inflammatory cytokine expression in the skin of patients with postherpetic neuralgia PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. x-cellr8.com [x-cellr8.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Pevisone in 3D Skin Equivalent Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217728#pevisone-application-in-3d-skin-equivalent-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com